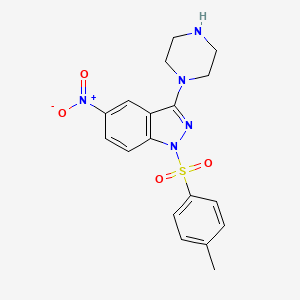![molecular formula C12H14ClN5 B12618526 6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917757-89-2](/img/structure/B12618526.png)
6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The structure of this compound features a pyrido[3,2-d]pyrimidine core with a chlorine atom at the 6th position and a piperidin-1-yl group at the 4th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a chloro-substituted pyrimidine derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidin-1-yl group.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridopyrimidines, while oxidation and reduction can modify the functional groups on the piperidin-1-yl moiety.
科学的研究の応用
6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
作用機序
The mechanism of action of 6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The pathways involved include the disruption of CDK-mediated phosphorylation events, leading to the inhibition of cell proliferation .
類似化合物との比較
Similar Compounds
Palbociclib: A CDK4/6 inhibitor used in the treatment of breast cancer.
Dilmapimod: A potential therapeutic agent for rheumatoid arthritis.
Uniqueness
6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other pyridopyrimidine derivatives. Its ability to selectively inhibit certain enzymes makes it a valuable compound in drug discovery and development .
特性
CAS番号 |
917757-89-2 |
|---|---|
分子式 |
C12H14ClN5 |
分子量 |
263.72 g/mol |
IUPAC名 |
6-chloro-4-piperidin-1-ylpyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C12H14ClN5/c13-9-5-4-8-10(16-9)11(17-12(14)15-8)18-6-2-1-3-7-18/h4-5H,1-3,6-7H2,(H2,14,15,17) |
InChIキー |
OZIYMGRZBQRNIE-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(C=C3)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one](/img/structure/B12618469.png)
![4-Chloro-N-[(1R)-1-phenylethyl]benzene-1-carbothioamide](/img/structure/B12618476.png)

![N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12618488.png)
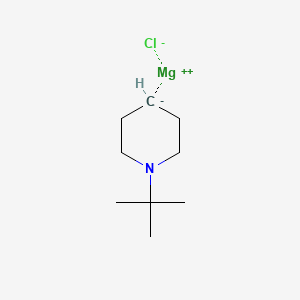
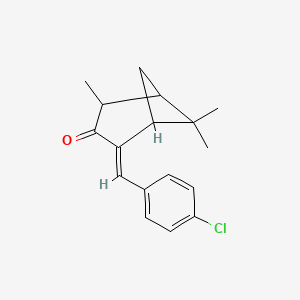
![1,3,4-Oxadiazole-2-methanol, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12618493.png)
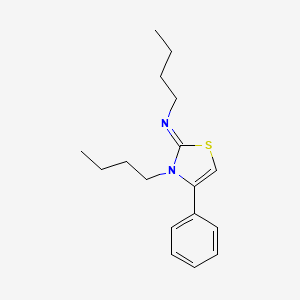
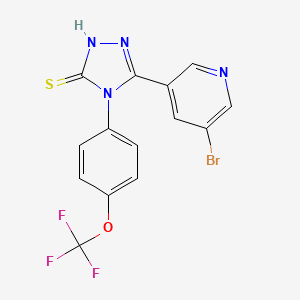
![N-[(E)-hydrazinylidenemethyl]-1,4-dimethoxynaphthalene-2-carboxamide](/img/structure/B12618504.png)
![2-[[4-[3-[4-[(2-Aminophenyl)sulfanylmethyl]phenyl]phenyl]phenyl]methylsulfanyl]aniline](/img/structure/B12618510.png)
![N-Hydroxy-N~3~-{[4-(trifluoromethyl)phenyl]methyl}-beta-alaninamide](/img/structure/B12618518.png)
![2-(3,4-Dichlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12618533.png)
